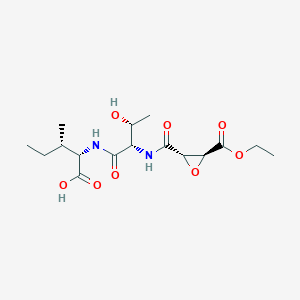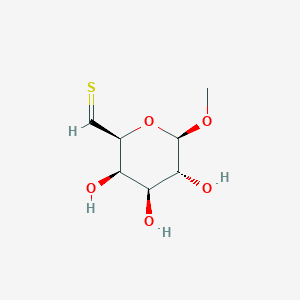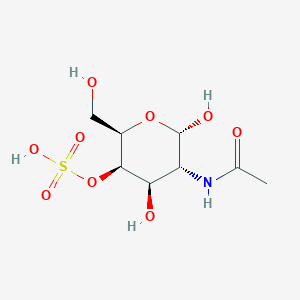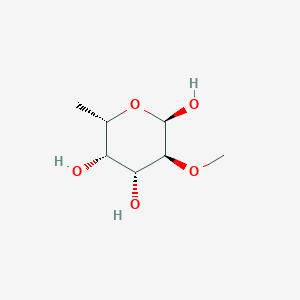
6-Deoxy-2-O-methyl-alpha-L-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-methyl-alpha-L-fucopyranose: is a monosaccharide derivative belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is a derivative of L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-alpha-L-fucopyranose typically involves the methylation of L-fucose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-O-methyl-alpha-L-fucopyranose may involve enzymatic methods using specific methyltransferases that catalyze the transfer of a methyl group to L-fucose. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-O-methyl-alpha-L-fucopyranose can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-O-methyl-alpha-L-fucopyranose is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It serves as a precursor in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Biology: In biological research, 2-O-methyl-alpha-L-fucopyranose is used to study the role of fucose-containing glycans in cell-cell recognition, signaling, and immune responses. It is also employed in the synthesis of oligosaccharides that mimic natural glycans .
Medicine: It is also investigated for its role in modulating immune responses and as a potential therapeutic agent .
Industry: In the industrial sector, 2-O-methyl-alpha-L-fucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of 2-O-methyl-alpha-L-fucopyranose involves its interaction with specific carbohydrate-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signaling, and immune responses. The compound’s methyl group enhances its stability and binding affinity to target proteins, making it a valuable tool in glycoscience research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
L-fucose: A naturally occurring deoxyhexose with similar structural features but lacking the methyl group at the second carbon.
2-O-methyl-alpha-D-fucopyranose: An enantiomer of 2-O-methyl-alpha-L-fucopyranose with the same molecular formula but different spatial arrangement of atoms.
2,4-di-O-methyl-alpha-L-fucopyranose: A derivative with additional methylation at the fourth carbon.
Uniqueness: 2-O-methyl-alpha-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon enhances its stability and binding affinity to carbohydrate-binding proteins, making it a valuable compound in glycoscience research .
Eigenschaften
CAS-Nummer |
1887228-22-9 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
YLAMTMNJXPWCQN-CXNFULCWSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)OC)O)O |
melting_point |
150 - 152 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




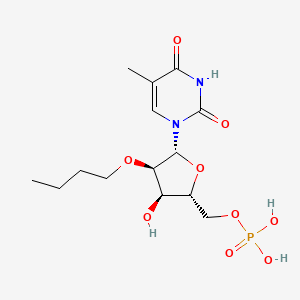

![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
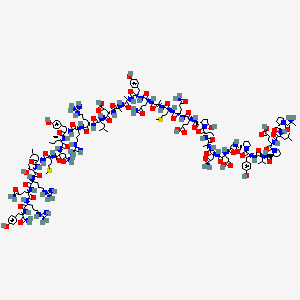
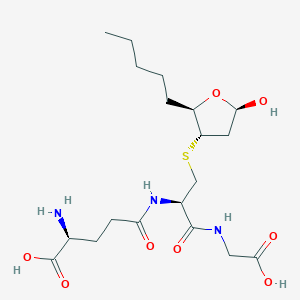
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)

